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Compound of Interest

Compound Name: Cefquinome Sulfate

Cat. No.: B1668876 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of

Cefquinome Sulfate, a fourth-generation cephalosporin antibiotic used in veterinary medicine.

The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, two

powerful analytical techniques for structural elucidation and quality control. While specific, fully

assigned public-domain spectra for Cefquinome Sulfate are not readily available, this

document compiles expected spectral data based on its chemical structure and provides

detailed, generalized experimental protocols for its analysis.

Chemical Structure of Cefquinome Sulfate
Cefquinome is a β-lactam antibiotic characterized by a bicyclic cephem core, an aminothiazolyl

methoxyimino acetyl side chain, and a quaternary 5,6,7,8-tetrahydroquinolinium moiety.[1][2]

The sulfate salt enhances its solubility and stability.[2] Understanding this complex structure is

fundamental to interpreting its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of organic molecules

like Cefquinome Sulfate. It provides detailed information about the chemical environment of

individual protons (¹H NMR) and carbon atoms (¹³C NMR).
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The ¹H NMR spectrum of Cefquinome Sulfate is expected to be complex due to the numerous

protons in distinct chemical environments. The following table summarizes the anticipated

chemical shifts (δ) for the key protons. These are estimated values based on typical ranges for

similar functional groups in related cephalosporin structures. The exact shifts will be dependent

on the solvent and experimental conditions.
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Proton(s)
Expected Chemical

Shift (δ, ppm)
Multiplicity Notes

Methoxy (-OCH₃) ~3.9 - 4.1 Singlet

A sharp singlet

corresponding to the

three equivalent

protons of the

methoxy group.

Thiazole H ~6.8 - 7.0 Singlet

The single proton on

the aminothiazole

ring.

β-lactam H (H-6, H-7) ~5.0 - 6.0 Doublets

These protons are

adjacent and will show

coupling to each

other.

Methylene adjacent to

sulfur (-CH₂-S-)
~3.0 - 3.6 Multiplet

Protons on the carbon

adjacent to the sulfur

in the cephem ring.

Tetrahydroquinolinium

protons

~2.0 - 4.5 and ~7.0 -

8.5
Multiplets

A complex series of

signals for the

aliphatic and aromatic

protons of the

quinolinium group.

Aminothiazole -NH₂ ~7.2 - 7.5 Broad Singlet

The chemical shift can

vary and the peak

may be broad due to

exchange.

Amide -NH- ~9.0 - 9.5 Doublet

The amide proton will

show coupling to the

adjacent H-7 proton.
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The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The

following table outlines the expected chemical shifts for the carbon atoms in Cefquinome
Sulfate.

Carbon(s)
Expected Chemical Shift (δ,

ppm)
Notes

Carbonyl (β-lactam, amide,

carboxyl)
~160 - 175

Three distinct signals are

expected for the carbonyl

carbons.

Aromatic/Heteroaromatic

Carbons
~110 - 150

Carbons of the thiazole and

quinolinium rings.

Methoxy (-OCH₃) ~60 - 65
The carbon of the methoxy

group.

Cephem Ring Carbons ~25 - 70
The aliphatic carbons of the

bicyclic core.

Tetrahydroquinolinium Aliphatic

Carbons
~20 - 60

The aliphatic carbons of the

quinolinium moiety.

Experimental Protocol for NMR Analysis
This protocol outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of

Cefquinome Sulfate.

1. Sample Preparation:

Weigh approximately 5-10 mg of Cefquinome Sulfate analytical standard.
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
Cefquinome Sulfate is soluble in DMSO.[3][4]
Add a small amount of a reference standard, such as tetramethylsilane (TMS) at 0 ppm, if
not using the residual solvent peak for referencing.
Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
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Tune and shim the probe to ensure a homogeneous magnetic field.
Set the sample temperature, typically 25°C.

3. ¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.
Typical parameters:
Pulse angle: 30-45 degrees
Acquisition time: 2-4 seconds
Relaxation delay: 1-5 seconds
Number of scans: 8-16
Process the data by applying a Fourier transform, phase correction, and baseline correction.
Calibrate the spectrum using the reference signal.
Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

4. ¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.
Typical parameters:
Pulse angle: 30-45 degrees
Acquisition time: 1-2 seconds
Relaxation delay: 2-5 seconds
Number of scans: 1024 or more, depending on sample concentration.
Process the data similarly to the ¹H spectrum.

5. 2D NMR Experiments (for full assignment):

To unambiguously assign all proton and carbon signals, 2D NMR experiments such as
COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and
HMBC (Heteronuclear Multiple Bond Correlation) are recommended.[5]

Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups

in a molecule based on their characteristic vibrational frequencies.
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The FT-IR spectrum of Cefquinome Sulfate will display a series of absorption bands

corresponding to its various functional groups. The table below lists the expected characteristic

peaks.

Functional Group
Expected Absorption Range

(cm⁻¹)
Vibration

O-H (from sulfate and

absorbed water)
3200 - 3500 (broad) Stretching

N-H (amine and amide) 3100 - 3400 Stretching

C-H (aromatic and aliphatic) 2850 - 3100 Stretching

C=O (β-lactam) ~1770 Stretching

C=O (amide) ~1680 Stretching

C=O (carboxyl) ~1610 Stretching

C=N and C=C

(aromatic/heteroaromatic)
1450 - 1600 Stretching

S=O (sulfate) ~1118 Antisymmetric stretching[6]

Experimental Protocol for FT-IR Analysis
A common and straightforward method for analyzing solid samples like Cefquinome Sulfate is

using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

1. Instrument Setup:

Ensure the FT-IR spectrometer and ATR accessory are clean and calibrated.
Collect a background spectrum of the empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

2. Sample Analysis:

Place a small amount of Cefquinome Sulfate powder onto the ATR crystal, ensuring
complete coverage of the crystal surface.
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Apply consistent pressure using the ATR's pressure clamp to ensure good contact between
the sample and the crystal.
Collect the sample spectrum.
Typical parameters:
Spectral range: 4000 - 400 cm⁻¹
Resolution: 4 cm⁻¹
Number of scans: 16-32

3. Data Analysis:

The resulting spectrum will be displayed in terms of transmittance or absorbance versus
wavenumber (cm⁻¹).
Identify the characteristic absorption peaks and compare them to known functional group
frequencies to confirm the structure of Cefquinome Sulfate.

Visualizations
Mechanism of Action
Cefquinome, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting the

synthesis of the bacterial cell wall.[1][2] It binds to and inactivates penicillin-binding proteins

(PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][2] This

leads to a weakened cell wall and ultimately cell lysis.
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Caption: Mechanism of action of Cefquinome Sulfate.

Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a

Cefquinome Sulfate sample.
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Caption: Workflow for spectroscopic analysis of Cefquinome Sulfate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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